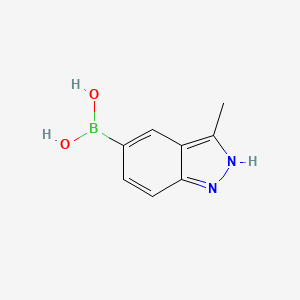

3-Methyl-1H-indazole-5-boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methyl-1H-indazole-5-boronic acid is a useful research compound. Its molecular formula is C8H9BN2O2 and its molecular weight is 175.982. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Boronic acids, including this compound, are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various depending on the specific reaction conditions and coupling partners.

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, 3-Methyl-1H-indazol-5-yl-5-boronic acid would act as a nucleophile. The boronic acid moiety would undergo transmetalation with a palladium catalyst, transferring the organic group (in this case, the 3-Methyl-1H-indazol-5-yl group) to the palladium . This forms a new carbon-carbon bond with an electrophilic organic group .

Biochemical Pathways

The compound’s use in the synthesis of various bioactive molecules suggests that it could indirectly influence numerous biochemical pathways depending on the final product of the synthesis .

Pharmacokinetics

Boronic acids are generally well-absorbed and can distribute throughout the body . The compound’s bioavailability would depend on factors such as its formulation, route of administration, and the individual’s physiological characteristics .

Result of Action

The molecular and cellular effects of 3-Methyl-1H-indazol-5-yl-5-boronic acid would depend on the specific context in which it is used. As a reagent in Suzuki–Miyaura cross-coupling reactions, its primary effect would be the formation of new carbon-carbon bonds, enabling the synthesis of various complex organic compounds .

Action Environment

The action, efficacy, and stability of 3-Methyl-1H-indazol-5-yl-5-boronic acid can be influenced by various environmental factors. For instance, the efficiency of its use in Suzuki–Miyaura cross-coupling reactions can be affected by factors such as the choice of catalyst, temperature, and solvent . Furthermore, the compound should be stored under an inert atmosphere at 2-8°C to maintain its stability .

Activité Biologique

3-Methyl-1H-indazole-5-boronic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with various biomolecules. The presence of a methyl group at the 3-position of the indazole ring alters its sterics and electronic properties, potentially influencing its biological interactions.

| Compound Name | Key Features |

|---|---|

| This compound | Methyl group at position 3; enhances reactivity and interaction profile. |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Research indicates that it may act as an inhibitor of certain enzymes, which can disrupt metabolic pathways in target organisms. For instance, studies have shown that boronic acids can inhibit proteases and other enzymes by forming stable complexes with their active sites.

Antitumor Activity

Recent studies have demonstrated that derivatives of indazole, including this compound, exhibit significant antitumor properties. In vitro assays have shown that these compounds can inhibit the proliferation of various cancer cell lines. For example, one study reported IC50 values for different indazole derivatives against Hep-G2 cells, indicating promising antitumor activity comparable to established chemotherapeutic agents .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial potential. It has shown effectiveness against specific pathogens, suggesting that it could be developed into a therapeutic agent for treating infections. The mechanism involves interference with bacterial metabolic processes or enzyme activity, leading to cell death .

Case Studies

- Antitumor Efficacy : A study evaluated the efficacy of various indazole derivatives against Hep-G2 liver cancer cells. The results indicated that compounds with specific substitutions at the C-5 position exhibited superior anti-proliferative effects compared to others, highlighting the importance of structural modifications in enhancing biological activity .

- Antimicrobial Activity : Research on the interaction of boronic acids with bacterial enzymes revealed that this compound could inhibit critical pathways in pathogens like Leishmania and Plasmodium, suggesting potential applications in treating diseases such as leishmaniasis and malaria .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound suggests good bioavailability, which is essential for therapeutic applications. Studies indicate that compounds in this class can be optimized for improved absorption and distribution within biological systems, enhancing their efficacy as drugs .

Propriétés

IUPAC Name |

(3-methyl-2H-indazol-5-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BN2O2/c1-5-7-4-6(9(12)13)2-3-8(7)11-10-5/h2-4,12-13H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJPMZQXVUISBFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(NN=C2C=C1)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657255 |

Source

|

| Record name | (3-Methyl-2H-indazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245816-25-4 |

Source

|

| Record name | B-(3-Methyl-1H-indazol-5-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245816-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Methyl-2H-indazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.